molecular formula C16H15NO5 B1211952 Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester

Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester

Cat. No. B1211952
M. Wt: 301.29 g/mol
InChI Key: NRAXYEOTGBQZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester is a member of benzamides.

Scientific Research Applications

Mass Spectrometry

  • Acetic acid derivatives like 4-hydroxy-3-methoxyphenyl acetic acid are utilized in mass fragmentographic methods for determining concentrations in various biological samples. This technique is particularly useful in analyzing cerebrospinal fluid, urine, blood plasma, and mouse brain, offering high precision and sensitivity (Sjöquist, Lindström, & Anggard, 1973).

Stability and Degradation of Anticancer Agents

  • Studies on the stability and degradation mechanisms of derivatives of acetic acid, such as [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid, have been conducted to understand their instability in aqueous environments and to explore the possibility of stabilizing these agents by prodrug derivatization (Pretzer & Repta, 1987).

Chemical Synthesis

  • Acetic acid esters are used in the synthesis of various compounds. For example, studies have been conducted on the synthesis of Indole-2-acetic acid methyl esters, which involve multiple intermediate steps and are relevant for developing new chemical compounds (Modi, Oglesby, & Archer, 2003).

Enzymatic Kinetic Resolution

  • In the field of chiral amine synthesis, acetic acid esters modified with electron-withdrawing groups have been investigated for their effectiveness as acylating agents. These studies are significant in the context of developing pharmaceuticals and other chirally pure substances (Olah et al., 2018).

Hydroxyl Protecting Group

  • The use of (2-nitrophenyl)acetyl, derived from (2-nitrophenyl)acetic acid, as a protecting group for hydroxyl functions in organic synthesis is another application. This technique is particularly useful for its selectivity and compatibility with other protecting groups (Daragics & Fügedi, 2010).

properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

[4-[(4-hydroxyphenyl)carbamoyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C16H15NO5/c1-10(18)22-14-8-3-11(9-15(14)21-2)16(20)17-12-4-6-13(19)7-5-12/h3-9,19H,1-2H3,(H,17,20)

InChI Key

NRAXYEOTGBQZLX-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)O)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester
Reactant of Route 2
Reactant of Route 2
Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester
Reactant of Route 4
Reactant of Route 4
Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester
Reactant of Route 5
Reactant of Route 5
Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester
Reactant of Route 6
Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.